molecular formula C12H11ClO2 B2564738 4-Chloromethyl-7-ethyl-chromen-2-one CAS No. 554423-21-1

4-Chloromethyl-7-ethyl-chromen-2-one

Cat. No.: B2564738
CAS No.: 554423-21-1
M. Wt: 222.67
InChI Key: MXSFELXUKWXHOZ-UHFFFAOYSA-N
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Description

4-Chloromethyl-7-ethyl-chromen-2-one is a chemical compound belonging to the chromenone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethyl-7-ethyl-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, which is a straightforward method for preparing substituted chromenones. This reaction typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . The reaction conditions often include the use of homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-7-ethyl-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation reactions can produce corresponding oxides .

Mechanism of Action

The mechanism of action of 4-Chloromethyl-7-ethyl-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloromethyl-7-methyl-2H-chromen-2-one
  • 4-Chloromethyl-7-hydroxy-2H-chromen-2-one
  • 4-Chloromethyl-7-ethyl-2H-chromen-2-one

Uniqueness

4-Chloromethyl-7-ethyl-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-(chloromethyl)-7-ethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c1-2-8-3-4-10-9(7-13)6-12(14)15-11(10)5-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSFELXUKWXHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CC(=O)O2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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